1-Bromo-1-chloro-1-nitroethane 1-Bromo-1-chloro-1-nitroethane
Brand Name: Vulcanchem
CAS No.: 26482-31-5
VCID: VC19686553
InChI: InChI=1S/C2H3BrClNO2/c1-2(3,4)5(6)7/h1H3
SMILES:
Molecular Formula: C2H3BrClNO2
Molecular Weight: 188.41 g/mol

1-Bromo-1-chloro-1-nitroethane

CAS No.: 26482-31-5

Cat. No.: VC19686553

Molecular Formula: C2H3BrClNO2

Molecular Weight: 188.41 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-chloro-1-nitroethane - 26482-31-5

Specification

CAS No. 26482-31-5
Molecular Formula C2H3BrClNO2
Molecular Weight 188.41 g/mol
IUPAC Name 1-bromo-1-chloro-1-nitroethane
Standard InChI InChI=1S/C2H3BrClNO2/c1-2(3,4)5(6)7/h1H3
Standard InChI Key JANZHGYIBPSXAE-UHFFFAOYSA-N
Canonical SMILES CC([N+](=O)[O-])(Cl)Br

Introduction

Structural Identification and Molecular Characteristics

Molecular Formula and Connectivity

1-Bromo-1-chloro-1-nitroethane has the molecular formula C₂H₃BrClNO₂ and a molar mass of 205.41 g/mol . Its connectivity is unambiguously defined by the SMILES notation CC([N+](=O)[O-])(Cl)Br, which specifies a central carbon atom bonded to:

  • A methyl group (-CH₃)

  • A nitro group (-NO₂) in its resonance-stabilized form

  • A chlorine atom (-Cl)

  • A bromine atom (-Br)

The InChIKey JANZHGYIBPSXAE-UHFFFAOYSA-N further confirms its unique stereoelectronic configuration .

Predicted Collision Cross-Section (CCS)

Mass spectrometry studies predict collision cross-sections for various adducts, critical for analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]+187.91084130.0
[M+Na]+209.89278133.0
[M-H]-185.89628129.2

These values aid in distinguishing the compound during high-resolution mass spectrometric analyses.

Synthetic Pathways and Methodological Considerations

Dehydrohalogenation of Polyhalogenated Precursors

A primary route to synthesize halogenated nitroalkenes involves base-catalyzed dehydrohalogenation. For example, 2-phenyl-1-bromo-1-nitroethene is synthesized via HBr elimination from 1,2-dibromo-1-nitro-2-phenylethane using pyridine . By analogy, 1-bromo-1-chloro-1-nitroethane could be prepared through similar elimination reactions from a tribrominated or mixed halogen precursor.

Thermal Decomposition of Nitroalkyl Esters

Nitroalkyl esters, such as 2-chloro-2-nitroethyl nitrate, decompose upon heating to yield nitroalkenes . While direct evidence for 1-bromo-1-chloro-1-nitroethane is lacking, this method’s applicability to analogous compounds (e.g., 1-chloro-1-nitroethene) suggests potential utility.

Challenges in Synthesis

Attempts to synthesize 1-bromo-1-nitroethene via ester decomposition failed , highlighting the sensitivity of brominated nitroalkenes to reaction conditions. Steric and electronic factors likely impede the formation of 1-bromo-1-chloro-1-nitroethane, necessitating optimized catalysts or low-temperature protocols.

Physicochemical Properties and Reactivity

Stability and Decomposition Risks

Halogenated nitro compounds are notoriously unstable. For instance, 1-chloro-1-nitropropane decomposes exothermically, releasing toxic gases like phosgene and nitrogen oxides . While data specific to 1-bromo-1-chloro-1-nitroethane is absent, its structural similarity to documented reactive compounds implies comparable hazards, including explosion risks under heat or mechanical stress.

Solubility and Partitioning

The compound’s polarity, conferred by the nitro and halogen groups, suggests moderate solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and limited solubility in water. LogP values remain uncharacterized but can be inferred to be higher than non-halogenated nitroalkanes due to bromine’s lipophilicity.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands near 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch).

  • NMR Spectroscopy: Expected quartets for the central carbon (δ 5.0–6.0 ppm in ¹H NMR; δ 90–100 ppm in ¹³C NMR) due to coupling with adjacent Br and Cl.

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